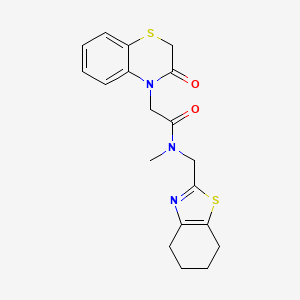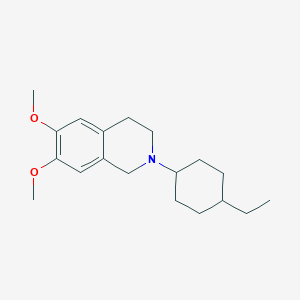![molecular formula C17H15N5O2 B5627571 1-(3-pyridinylmethyl)-4-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B5627571.png)
1-(3-pyridinylmethyl)-4-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of compounds like 1-(3-pyridinylmethyl)-4-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone typically involves one-pot condensation reactions. For example, the one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids with carbonyldiimidazole and benzamidoximes can lead to the formation of novel bicyclic systems containing the 1,2,4-oxadiazole ring (Kharchenko, Detistov, & Orlov, 2008). These reactions are confirmed through methods like IR, 1H NMR, and liquid chromato-mass spectrometry.
Molecular Structure Analysis
The molecular structure of similar compounds has been extensively studied using techniques like X-ray crystallography and NMR spectroscopy. Compounds containing the 1,3,4-oxadiazole ring often exhibit coplanar arrangements of their aromatic rings, facilitating conjugation and affecting their electronic properties (Yang et al., 2011). The detailed structural analysis helps understand the electronic distribution and molecular geometry, crucial for determining reactive sites and interaction capabilities.
Eigenschaften
IUPAC Name |
1-(pyridin-3-ylmethyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c23-15-8-14(11-22(15)10-12-2-1-5-19-9-12)17-20-16(21-24-17)13-3-6-18-7-4-13/h1-7,9,14H,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZYXOGGFWKHCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CN=CC=C2)C3=NC(=NO3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Pyridinylmethyl)-4-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-{[1-(methylsulfonyl)piperidin-4-yl]oxy}benzoyl)thiomorpholine](/img/structure/B5627501.png)
![2-(dimethylamino)-N,4-dimethyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5627505.png)



![2-benzyl-8-[(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5627531.png)
![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5627533.png)
![(4aR*,7aS*)-N,N-dimethyl-4-(3-phenoxypropanoyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5627543.png)
![ethyl 4-[(2-phenylvinyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B5627550.png)
![(3S*,4S*)-4-methyl-1-({1-[4-(methylsulfonyl)phenyl]cyclobutyl}carbonyl)piperidine-3,4-diol](/img/structure/B5627567.png)
![(4S)-4-(methoxymethyl)-1-[(2-methoxyphenyl)sulfonyl]-3,3-dimethyl-4-piperidinol](/img/structure/B5627568.png)
![4-[4-(4-propylcyclohexyl)benzoyl]morpholine](/img/structure/B5627578.png)
![2-{[(1S*,5R*)-3-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}imidazo[1,2-a]pyrimidine](/img/structure/B5627584.png)